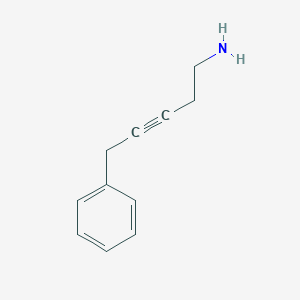
4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid is a complex organic compound that features both an indole and a dihydropyridine moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the dihydropyridine ring is often found in calcium channel blockers used in cardiovascular medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid typically involves the reaction of 5-methoxyindole with a suitable dihydropyridine precursor. One common method is the Friedel-Crafts acylation reaction, where 5-methoxyindole reacts with squaric acid dichloride in anhydrous diethyl ether . This reaction does not require a Lewis acid catalyst and proceeds under mild conditions, yielding the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to the dihydropyridine moiety.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various receptors, while the dihydropyridine ring can interact with calcium channels, modulating their activity. This dual interaction can lead to a range of biological effects, including vasodilation and enzyme inhibition .
類似化合物との比較
Similar Compounds
5-Methoxy-3-indoleacetic acid: Another indole derivative with similar structural features.
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid: Shares the methoxyindole structure but differs in the acetic acid moiety.
(5-Methoxy-1H-indol-3-yl)(oxo)acetic acid: Contains an oxoacetic acid group instead of the dihydropyridine ring.
Uniqueness
4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid is unique due to the combination of the indole and dihydropyridine moieties. This dual structure allows it to interact with a broader range of biological targets, making it a versatile compound in both research and potential therapeutic applications.
特性
CAS番号 |
920009-26-3 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC名 |
4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c1-20-11-2-3-14-12(8-11)13(9-16-14)10-4-6-17(7-5-10)15(18)19/h2-4,8-9,16H,5-7H2,1H3,(H,18,19) |
InChIキー |
RPKNBISKFNUSTB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)
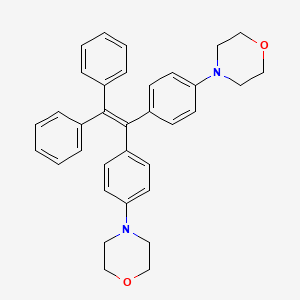

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)
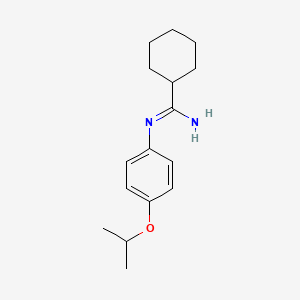
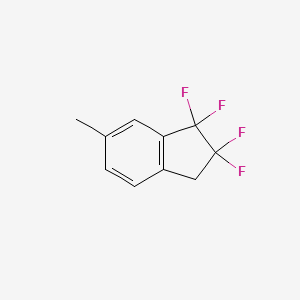
![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)
![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)

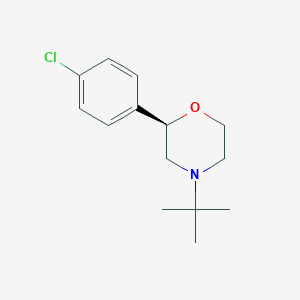

![3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12625556.png)
